1-(Difluoromethyl)-5-methylnaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10F2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,12H,1H3 |
InChI Key |
PIUKFPHYARPLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Difluoromethyl 5 Methylnaphthalene and Analogues
Strategies for Site-Selective Difluoromethylation of Naphthalene (B1677914) Systems
The regioselective installation of a difluoromethyl group onto a naphthalene ring system presents a significant synthetic challenge. The reactivity of the different positions on the naphthalene core can be similar, leading to mixtures of isomers. Therefore, methodologies that offer high site-selectivity are of paramount importance. Both transition-metal-catalyzed cross-coupling reactions and radical C–H functionalization protocols have emerged as powerful tools to address this challenge.
Metal-Catalyzed Approaches to C(sp²)–CF₂H Bond Formation
Transition-metal catalysis provides a versatile platform for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, several metals have been shown to effectively catalyze the coupling of a difluoromethyl source with an aromatic substrate.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to difluoromethylation has been extensively studied. These methods typically involve the cross-coupling of an aryl halide (chloride, bromide, or iodide) or triflate with a suitable difluoromethylating agent.
A common approach utilizes (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source in the presence of a palladium catalyst and a fluoride source, such as cesium fluoride (CsF). nsf.govacs.org The reaction proceeds via a catalytic cycle that is thought to involve oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a difluoromethylating species and subsequent reductive elimination to afford the desired difluoromethylated arene and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, with electron-rich and bulky phosphine ligands such as BrettPhos and PtBu₃ often providing good results for challenging substrates like aryl chlorides. nsf.gov
For instance, the palladium-catalyzed difluoromethylation of a series of aryl chlorides and triflates has been described to proceed under mild conditions, tolerating a variety of common functional groups. acs.orgnih.gov This methodology has been successfully applied to the late-stage functionalization of drug molecules containing an aryl chloride unit, enabling rapid access to novel derivatives with potentially improved properties. acs.orgnih.gov Another strategy involves the Negishi cross-coupling reaction, where a pre-formed (difluoromethyl)zinc reagent is coupled with aryl iodides and bromides in the presence of a palladium catalyst. nih.govacs.org
| Catalyst System | Aryl Substrate | Difluoromethyl Source | Key Conditions | Product Yield |
| Pd(dba)₂ / BrettPhos | Aryl Chlorides/Bromides | TMSCF₂H | CsF, dioxane, 100-120 °C | Good to excellent |
| Pd(P t Bu₃)₂ | Aryl Chlorides/Bromides | TMSCF₂H | CsF, dioxane, 100-120 °C | Good to excellent |
| Pd(dba)₂ / DPEPhos | Heteroaryl Halides | [(SIPr)Ag(CF₂H)] | 80 °C | Good to excellent |
This table presents representative examples of palladium-catalyzed difluoromethylation reactions. Yields are generally reported as good to excellent in the cited literature. nsf.govnih.gov
Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed difluoromethylation of aromatic systems has been achieved using various difluoromethyl sources and reaction conditions. One notable method involves the cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), a readily available and inexpensive reagent. thieme-connect.deresearchgate.net This transformation is typically carried out in the presence of a nickel catalyst, a ligand, a reducing agent (such as zinc), and an additive. The reaction is proposed to proceed through a radical pathway initiated by the oxidative addition of the aryl chloride to a Ni(0) species. thieme-connect.deresearchgate.net
More recently, nickel-catalyzed cross-electrophile coupling reactions have been developed for the difluoromethylation of aryl bromides using difluoromethyl 2-pyridyl sulfone as a crystalline and sustainably sourced difluoromethylation reagent. nih.govacs.org Mechanistic studies suggest the formation of a difluoromethyl radical (•CF₂H) in this process. nih.gov These nickel-catalyzed methods often exhibit broad substrate scope and good functional group tolerance, making them attractive for the synthesis of complex molecules. thieme-connect.dersc.org
| Catalyst System | Aryl Substrate | Difluoromethyl Source | Reductant/Additive | Key Conditions |
| NiCl₂ / ligand | (Hetero)aryl Chlorides | ClCF₂H | Zn, MgCl₂, DMAP | DMA, 60 °C |
| Ni catalyst | (Hetero)aryl Bromides | Difluoromethyl 2-pyridyl sulfone | Mn | Mild conditions |
This table summarizes key components of nickel-catalyzed difluoromethylation reactions, highlighting the versatility of this approach. thieme-connect.denih.govacs.org
Copper-mediated difluoromethylation reactions offer another valuable tool for the synthesis of difluoromethylarenes. A straightforward method for the cross-coupling of aryl and vinyl iodides with a difluoromethyl group generated from readily available reagents has been reported. nih.govnih.gov This process typically involves the use of copper(I) iodide (CuI), cesium fluoride (CsF), and (difluoromethyl)trimethylsilane (TMSCF₂H). nih.govnih.gov The reaction demonstrates good functional group compatibility and proceeds in high yields for a range of electron-neutral, electron-rich, and sterically hindered aryl iodides. nih.govnih.gov
The development of transition-metal-catalyzed C–H bond activation for the direct introduction of fluorinated groups is a rapidly advancing field. nih.govbeilstein-journals.orgbeilstein-journals.org While direct C–H difluoromethylation of naphthalene systems using this approach is still an area of active research, the principles established for other fluorinated groups and aromatic systems provide a strong foundation for future developments. nih.govbeilstein-journals.orgbeilstein-journals.org These methods offer the potential for highly efficient and atom-economical syntheses by avoiding the need for pre-functionalized starting materials.
| Metal | Aryl Substrate | Difluoromethyl Source | Key Reagents |
| Copper(I) | Aryl Iodides | TMSCF₂H | CsF |
| Copper(I) | Aryl Iodides | (Difluoromethyl)zinc reagent | - |
This table illustrates examples of copper-mediated difluoromethylation, a practical method for the synthesis of difluoromethylarenes. nih.govnih.govacs.org
Radical Difluoromethylation Protocols for C-H Functionalization
Radical-based methods for the direct functionalization of C–H bonds offer a complementary approach to metal-catalyzed cross-coupling reactions. These methods often proceed under mild conditions and can exhibit unique regioselectivity patterns.
The Minisci reaction is a powerful tool for the alkylation of electron-deficient aromatic and heteroaromatic compounds via a radical mechanism. wikipedia.org This reaction typically involves the generation of an alkyl radical, which then adds to the protonated aromatic ring. In the context of difluoromethylation, reagents that can serve as a source of the difluoromethyl radical (•CF₂H) are employed.
Zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) is one such reagent that has been shown to effectively generate the •CF₂H radical, which can then engage in Minisci-type reactions with heterocycles. nih.gov This approach allows for the direct C–H difluoromethylation of a variety of nitrogen-containing heterocycles under mild conditions. nih.gov The regioselectivity of the Minisci reaction is governed by the electronics of the aromatic system and the nature of the radical, often favoring addition to the most electron-deficient positions. wikipedia.org
While the classical Minisci reaction is most commonly applied to heteroaromatic systems, related radical C–H functionalization strategies are being developed for a broader range of aromatic compounds, including naphthalene derivatives. nih.govrsc.org Photocatalysis has emerged as a particularly effective strategy for generating radicals under mild conditions, and visible-light-induced difluoromethylation of (hetero)aromatic compounds has been successfully demonstrated. nih.gov These methods often utilize readily available and inexpensive difluoromethyl sources, such as sodium difluoromethanesulfinate. nih.gov
| Radical Source | Aromatic Substrate | Reaction Type | Key Features |
| Zn(SO₂CF₂H)₂ | Heterocycles | Minisci-type | Mild, direct C-H functionalization |
| NaSO₂CF₂H | Heterocycles | Photocatalytic | Visible light, O₂ as oxidant |
This table highlights reagents and conditions used in radical difluoromethylation of aromatic systems. nih.govnih.gov
Photoredox Catalysis and Other Radical Precursor Activation Strategies
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for generating difluoromethyl radicals under mild conditions, enabling the functionalization of complex aromatic systems like naphthalene. rsc.orgresearchgate.net This approach typically involves the single-electron reduction of a suitable difluoromethyl radical precursor by an excited-state photocatalyst. Upon visible light irradiation, the photocatalyst absorbs a photon and is promoted to an excited state, becoming a potent reductant. This excited catalyst can then transfer an electron to a CF₂H radical precursor, leading to its fragmentation and the formation of the key difluoromethyl radical.
A variety of radical precursors have been developed for this purpose. One common strategy involves the use of sulfone-based reagents, such as difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). cas.cnnih.gov In a typical catalytic cycle, a photocatalyst, upon excitation, reduces the sulfone, causing the cleavage of the C-S bond to release a difluoromethyl radical. cas.cn This radical can then engage in addition to the aromatic ring of a naphthalene derivative. Other precursors, such as those based on sulfoximines or zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), are also effective sources of CF₂H radicals under photoredox conditions. nih.govresearchgate.netsioc.ac.cn
Beyond photoredox catalysis, other strategies for activating radical precursors include the use of copper catalysis to generate aryl radicals, which can then initiate the cleavage of C-O or C-I bonds to produce alkyl radicals for subsequent difluoromethylation. acs.orgnih.govresearchgate.net These methods provide alternative pathways for generating the necessary radical intermediates for the difluoromethylation of naphthalene precursors.
| Catalyst/Initiator System | CF₂H Radical Precursor | Substrate Type | Key Features |
| Organic Photocatalyst (e.g., Rose Bengal) | CF₂HSO₂Na | Heteroarenes | Metal-free, direct C-H functionalization. nih.gov |
| Copper Catalyst / Aryl Diazonium Salt | (DMPU)Zn(CF₂H)₂ | Alkyl Iodides | Aryl radical-enabled activation of C-I bonds. nih.govresearchgate.net |
| Visible Light / Copper Catalyst | XCF₂COR Reagents | Arylsulfonium Salts | Green-light-induced, proceeds at ambient temperature. researchgate.net |
Electrophilic and Nucleophilic Difluoromethylation Reagents in Naphthalene Functionalization
The functionalization of naphthalenes with a difluoromethyl group can also be achieved through the use of electrophilic and nucleophilic difluoromethylating reagents. The choice of reagent depends on the electronic nature of the naphthalene substrate and the desired regioselectivity.
Electrophilic Difluoromethylation: Electrophilic reagents deliver a "CF₂H⁺" equivalent to a nucleophilic aromatic ring. While less common than their trifluoromethyl counterparts, reagents capable of electrophilic difluoromethylation are being developed. These often involve hypervalent iodine compounds or sulfonium salts designed to release an electrophilic difluoromethyl species. beilstein-journals.org The direct electrophilic difluoromethylation of an electron-rich naphthalene derivative, such as a naphthol or naphthylamine, represents a potential route for synthesis.
Nucleophilic Difluoromethylation: Nucleophilic reagents deliver a "CF₂H⁻" equivalent and are widely used to functionalize electrophilic naphthalene precursors, such as bromo- or iodo-naphthalenes, via transition-metal-catalyzed cross-coupling reactions. cas.cnchinesechemsoc.org A prominent example is the use of bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (TDAE) to generate a nucleophilic difluoromethyl species. cas.cn Another effective nucleophilic source is (DMPU)₂Zn(CF₂H)₂, which can be coupled with aryl halides in the presence of a nickel catalyst. nih.gov Stereoselective nucleophilic reagents, such as (R)-difluoromethyl 2-pyridyl sulfoximine, have also been developed for the synthesis of chiral β-functionalized α,α-difluorosulfonamides, which could be applied to naphthalene systems. chinesechemsoc.org
| Reagent Type | Example Reagent | Naphthalene Precursor | Typical Catalyst |
| Nucleophilic | (DMPU)₂Zn(CF₂H)₂ | Bromo- or Iodo-naphthalenes | Nickel complexes. nih.gov |
| Nucleophilic | Bromodifluoromethyl phenyl sulfone / TDAE | Naphthalene aldehydes | None (for addition to carbonyls). cas.cn |
| Nucleophilic | (R)-difluoromethyl 2-pyridyl sulfoximine | Naphthalene-derived ketones | Base-mediated. chinesechemsoc.org |
| Electrophilic | S-difluoromethyl sulfonium salts (conceptual) | Electron-rich naphthalenes (e.g., naphthols) | Lewis or Brønsted acid. |
Ring Construction Strategies for Difluoromethylated Naphthalenes
An alternative to the direct functionalization of a pre-formed naphthalene ring is the construction of the aromatic system with the difluoromethyl group already incorporated into one of the building blocks.
Palladium-Catalyzed Insertion Reactions Involving 1,1-Difluoroallenes
Palladium-catalyzed reactions offer powerful methods for constructing complex aromatic systems. One innovative approach involves the use of 1,1-difluoroallenes as synthons. These reactions can proceed through domino or tandem pathways to build the fused ring system of naphthalene. For instance, an In(III)-catalyzed domino ring construction of bis(1,1-difluoroallenyl) compounds has been shown to produce difluorinated picenes, demonstrating the feasibility of using difluoroallenes in the synthesis of fluorinated polycyclic aromatic hydrocarbons (F-PAHs). oup.com While not a direct synthesis of 1-(difluoromethyl)-5-methylnaphthalene, this methodology highlights the potential for palladium- or other metal-catalyzed cyclizations of substrates containing a difluoroalkene moiety to construct the naphthalene core. oup.com
Tandem Cyclization Approaches for Fluorinated Polycyclic Aromatics
Tandem cyclization reactions provide an efficient route to complex polycyclic aromatic systems by forming multiple rings in a single synthetic operation. Pd(II) catalysts have been shown to facilitate the tandem cyclization of substrates bearing multiple difluorovinyl groups to create fluorinated dinaphthothiophenes. oup.com This strategy, which involves intramolecular Friedel-Crafts-type reactions, could be adapted to synthesize difluoromethylated naphthalenes by designing appropriate acyclic precursors that undergo programmed cyclization. The key is the strategic placement of the difluoromethyl group (or a precursor like a difluoroalkene) on a substrate designed to undergo a cascade of ring-forming reactions to yield the desired naphthalene framework. oup.com
Mechanistic Investigations in Difluoromethylation of Aryl Systems
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new synthetic strategies. The difluoromethylation of aryl systems, including naphthalenes, often proceeds through catalytic cycles involving transition metals like palladium and nickel.
Redox Shuttles in Catalytic Cycles (e.g., Ni⁰/Niᴵᴵ, Pd⁰/Pdᴵᴵ)
In many transition-metal-catalyzed difluoromethylation reactions, the metal center acts as a redox shuttle, cycling between different oxidation states to facilitate the key bond-forming steps.
Palladium-Catalyzed Cycles (Pd⁰/Pdᴵᴵ): In palladium-catalyzed cross-coupling reactions, a typical cycle begins with the oxidative addition of an aryl halide (e.g., 1-bromo-5-methylnaphthalene) to a Pd⁰ complex, forming an Ar-Pdᴵᴵ-X intermediate. This is followed by transmetalation with a nucleophilic difluoromethylating reagent or reaction with a difluorocarbene source. researchgate.netresearchgate.netacs.org Experimental studies on related systems have revealed that an unexpected Pd⁰/Pdᴵᴵ catalytic cycle can be involved in reductive difluorocarbene transfer reactions. researchgate.net In this pathway, a palladium(0) difluorocarbene complex ([Pd⁰(Ln)]=CF₂) undergoes oxidative addition with an aryl electrophile to generate a key aryldifluoromethylpalladium intermediate ([ArCF₂Pd(Ln)X]). Subsequent reaction with a hydrogen source completes the cycle, delivering the difluoromethylated arene. researchgate.net
Intermediate Species and Transition State Analysis in C-CF₂H Bond Formation
The formation of the C(sp²)–CF₂H bond on a naphthalene ring proceeds through various reactive intermediates, the nature of which is dictated by the chosen synthetic methodology. The three primary intermediates are the difluoromethyl radical (•CF₂H), difluorocarbene (:CF₂), and ionic species.
Difluoromethyl Radical (•CF₂H): Visible-light photoredox catalysis has emerged as a powerful strategy for generating difluoromethyl radicals under mild conditions. qmul.ac.uknih.gov In these systems, a photocatalyst, upon light absorption, facilitates the single-electron reduction of a suitable difluoromethyl precursor, such as HCF₂SO₂Cl or N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent). nih.gov The resulting •CF₂H radical then adds to the aromatic substrate. nih.gov Mechanistic studies, including radical-trapping experiments, have confirmed the intermediacy of these radical species. nih.gov Electrochemical methods can also generate the difluoromethyl radical from precursors like sodium difluoromethylsulfinate (HCF₂SO₂Na) through anodic oxidation. acs.orgnih.gov
Difluorocarbene (:CF₂): Difluorocarbene is a versatile and highly reactive intermediate used for difluoromethylation. cas.cn It is typically generated from precursors like bromodifluoromethylphosphonates or through the decomposition of other reagents. cas.cn As a moderately electrophilic species, difluorocarbene reacts more readily with electron-rich substrates. cas.cn The reaction with heteroatom nucleophiles to form difluoromethylated compounds often involves the formation of the carbene, which is then trapped by the nucleophile. cas.cn
Ionic Intermediates and Transition States: In nucleophilic aromatic substitution (S_NAr) pathways, the formation of a C-CF₂H bond involves the generation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this arenium ion intermediate is crucial for the reaction to proceed and is highly influenced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org
Transition state analysis provides insight into the stereoselectivity and efficiency of these reactions. For instance, in the stereoselective difluoromethylation of ketimines, the proposed transition states help to explain the high degree of enantiomeric enrichment observed in the α-difluoromethyl amine products. researchgate.net The specific geometry and energy of the transition state, influenced by the reagents and substrates, control the reaction pathway and final product configuration. researchgate.net
| Intermediate Species | Generation Method | Typical Precursor | Reaction Type |
|---|---|---|---|
| Difluoromethyl Radical (•CF₂H) | Visible Light Photoredox Catalysis | HCF₂SO₂Cl, Hu's Reagent | Radical Aromatic Substitution |
| Difluoromethyl Radical (•CF₂H) | Electrochemistry | HCF₂SO₂Na | Radical Addition |
| Difluorocarbene (:CF₂) | Base-initiated decomposition | BrCF₂(PO)(OEt)₂ | Nucleophilic Addition/Insertion |
| Meisenheimer Complex (Arenium Ion) | Nucleophilic Attack | Aromatic Substrate + Nucleophile | Nucleophilic Aromatic Substitution (SNAr) |
Role of Leaving Groups and Electronic Effects of Substrates
The efficiency of synthesizing difluoromethylated naphthalenes is profoundly influenced by the nature of the leaving group on the precursor and the electronic properties of the naphthalene substrate itself.
Role of Leaving Groups: In nucleophilic substitution reactions, a leaving group is a molecular fragment that departs with a pair of electrons. wikipedia.org The ability of a species to act as a good leaving group is related to its ability to stabilize the negative charge it accepts during bond cleavage. wikipedia.org In the context of nucleophilic aromatic substitution (S_NAr), the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring, not the departure of the leaving group. libretexts.org However, the electronegativity of the leaving group plays a significant role. For instance, in S_NAr reactions, the reactivity order is often F > Cl > Br > I. This is because the highly electronegative fluorine atom inductively withdraws electron density from the ring, lowering the energy of the LUMO and making the aromatic system more susceptible to nucleophilic attack. libretexts.org
Electronic Effects of Substrates: The electronic nature of the substituents on the naphthalene ring is a critical factor determining the success and regioselectivity of difluoromethylation.
Electron-Withdrawing Groups (EWGs): For reactions proceeding via a nucleophilic pathway, such as S_NAr, the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂R) is often essential. scienceopen.comlibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction, thereby accelerating the reaction. libretexts.org The activation is most effective when the EWGs are positioned ortho or para to the site of substitution. libretexts.org
Electron-Donating Groups (EDGs): Conversely, for electrophilic or radical-based difluoromethylation reactions, electron-donating groups (e.g., -CH₃, -OCH₃) on the naphthalene ring can enhance its reactivity. acs.org These groups increase the electron density of the aromatic system, making it more susceptible to attack by electrophilic or radical species like •CF₂H. acs.org Studies on the difluoroalkylation of anilines have shown that electronically rich substrates provide good to excellent yields. acs.org
The interplay between the reaction mechanism and the substrate's electronic properties is therefore crucial for designing effective synthetic strategies for compounds like this compound.
| Substituent Type on Aromatic Ring | Effect on Ring | Favored Mechanism | Impact on Reaction Rate |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Nucleophilic Aromatic Substitution (SNAr) | Increases rate by stabilizing intermediate |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Electrophilic / Radical Substitution | Increases rate by activating the ring |
| Halogens (e.g., -F, -Cl) | Inductively withdrawing, resonance donating | Varies; can act as leaving groups or direct substitution | Complex; F can accelerate SNAr via induction |
Challenges and Innovations in Scalable Synthesis of Difluoromethylated Naphthalene Derivatives
The transition from laboratory-scale synthesis to large-scale industrial production of difluoromethylated naphthalene derivatives presents several challenges. These include the cost and safety of difluoromethylating reagents, the need for harsh reaction conditions with some traditional methods, and difficulties in achieving consistent yields and purity on a larger scale.
One of the primary challenges lies in the handling of reagents. Older methods often relied on reagents that are gaseous, difficult to handle, or environmentally hazardous, such as those that deplete the ozone layer. rsc.org The development of stable, easy-to-handle solid or liquid reagents like Hu's reagent has been a significant step forward. nih.gov Furthermore, reactions requiring high temperatures or pressures are often difficult and costly to scale up safely.
A key innovation to address these scalability challenges is the adoption of continuous flow chemistry. rsc.org Photoflow reactors, which can be constructed using cost-effective methods like 3D printing, offer a practical and scalable solution for visible-light-mediated reactions. rsc.org Flow chemistry provides several advantages over traditional batch processing:
Enhanced Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates and exothermic reactions.
Improved Efficiency: Superior light penetration in narrow-channel reactors leads to higher quantum yields and significantly shorter reaction times compared to batch systems. mdpi.com
Consistency and Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yield.
Scalability: Production can be scaled up by extending the operation time or by using multiple reactors in parallel ("numbering-up"), bypassing the complex issues associated with increasing the volume of large batch reactors.
The development of a visible-light-mediated difluoromethylation/cyclization cascade to produce complex N-heterocyclic scaffolds has demonstrated the successful scalability of these innovative methods, affording products in high yields under mild conditions. rsc.org Such advancements are crucial for making the synthesis of valuable compounds like this compound and its analogues economically viable and sustainable for pharmaceutical and industrial applications. rsc.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires reactor redesign | Easier; achieved by "numbering-up" or longer run times |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Efficiency (Photochemical) | Poor light penetration in large vessels | Excellent light penetration, higher quantum yield |
| Reaction Time | Often longer (hours to days) | Significantly shorter (minutes to hours) |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing |
Mechanistic Insights into Reactivity and Transformations of 1 Difluoromethyl 5 Methylnaphthalene
Reactivity of the Difluoromethyl Group
The difluoromethyl group is a unique functional moiety that imparts specific reactivity to the molecule. Unlike the more common methyl or trifluoromethyl groups, the CF₂H group possesses a hydrogen atom that can participate in reactions, and the carbon atom can be involved in both nucleophilic and electrophilic transformations.
The hydrogen atom of the difluoromethyl group is rendered acidic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. nih.gov This polarization of the C-H bond makes the CF₂H group a competent hydrogen bond donor. nih.govacs.org This inherent acidity facilitates hydrogen atom abstraction by radical species. The efficiency of such an abstraction process is influenced by the electronic properties of both the aryl radical and the hydrogen atom donor. nih.gov
Studies on aryl radicals have shown a correlation between their vertical electron affinities and the efficiency of hydrogen-atom abstraction. nih.gov In the context of 1-(difluoromethyl)-5-methylnaphthalene, a radical species can abstract the hydrogen atom from the CF₂H group to generate a difluoromethyl radical centered on the benzylic position. This radical can then participate in further reactions, such as photocatalytic functionalization cascades. researchgate.net The stability of this resulting radical is influenced by the adjacent naphthalene (B1677914) ring system.
The difluoromethyl group can be ingeniously utilized as either a nucleophilic or electrophilic synthon depending on the reaction conditions.
Nucleophilic Reactivity: The most prominent transformation involves the deprotonation of the Ar-CF₂H group to form a nucleophilic difluoromethyl anion (Ar-CF₂⁻). nih.govacs.org This is typically achieved using a combination of a strong base and a Lewis acid, which enables the deprotonation and capture of the reactive anionic fragment. nih.govacs.org This "masked nucleophile" approach allows the Ar-CF₂⁻ species to react with a wide array of electrophiles, forming new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl carbon. nih.govcas.cn For instance, these nucleophilic synthons can react with carbonyl compounds to yield α-difluoromethyl alcohols. researchgate.netcas.cn
Electrophilic Reactivity: While less common for this specific moiety, electrophilic difluoromethylation reagents are known. These reagents can deliver a "CF₂H⁺" equivalent to a nucleophile. researchgate.net However, the primary reactivity pattern for the CF₂H group in this compound involves exploiting its C-H acidity to generate a nucleophile.
The naphthalene core significantly influences the reactivity of the attached difluoromethyl group through electronic effects. The extended π-system of the naphthalene ring can stabilize intermediates formed at the benzylic position.
Stabilization of Intermediates: When a radical or an anion is formed at the difluoromethyl carbon via hydrogen abstraction or deprotonation, the negative charge or radical character can be delocalized into the naphthalene ring system through resonance. This stabilization lowers the energy of the transition state, making the formation of these reactive intermediates more favorable compared to systems with less extensive π-systems.
Electronic Properties: The naphthalene ring itself is electron-rich. evitachem.com The presence of the electron-withdrawing difluoromethyl group modulates the electronic properties of the entire molecule. evitachem.com This electronic interplay affects the acidity of the CF₂H proton. The electron-withdrawing nature of the naphthalene ring, enhanced by the CF₂H group, increases the acidity of the benzylic proton, making it more susceptible to deprotonation. nih.govacs.org
Reactivity of the Naphthalene Ring System
The naphthalene ring in this compound is susceptible to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.
Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.org In a substituted naphthalene like this compound, the position of further electrophilic attack is directed by the combined effects of the methyl and difluoromethyl groups.
Activating and Directing Effects: The methyl group (at C5) is an activating group and an ortho-, para-director. In naphthalene systems, this translates to directing incoming electrophiles primarily to the adjacent alpha-positions of the same ring. chegg.com
Deactivating Effects: The difluoromethyl group (at C1) is an electron-withdrawing and deactivating group. Deactivating groups on a naphthalene ring tend to direct incoming electrophiles to the other, unsubstituted ring. chegg.com
Given these opposing influences, predicting the precise outcome can be complex. However, a general principle is that activating groups often control the substitution pattern. Therefore, electrophilic attack is most likely to occur on the ring bearing the activating methyl group. chegg.com Studies on the nitration of methylnaphthalenes confirm that substitution predominantly occurs at the available alpha-positions (C4 and C8 relative to the methyl group at C5). rsc.orgrsc.org The substitution at the C4 position would be sterically hindered by the peri C5-methyl group, making the C8 position a likely site for electrophilic attack.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CH₃ | C5 | Activating | Ortho, Para (to C4, C6, C8) |
Nucleophilic aromatic substitution (SNAr) is generally difficult on unsubstituted aromatic rings. The reaction requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com
In a hypothetical halogenated analogue of this compound (e.g., a chloro- or bromo- derivative), the difluoromethyl group would act as such an activating group. If a halogen (a good leaving group) were positioned ortho or para to the CF₂H group, the ring would be activated for SNAr.
For example, if a halogen were at the C2 or C4 position, the electron-withdrawing CF₂H group at C1 would stabilize the intermediate Meisenheimer complex through resonance, facilitating the displacement of the halide by a nucleophile. The methyl group at C5, being electron-donating, would have a deactivating effect on this specific reaction type on its own ring. Therefore, SNAr reactions would be most favored on the ring containing the difluoromethyl group. wikipedia.orglibretexts.org
Oxidative and Reductive Transformations of the Naphthalene Core
The dual electronic nature of the substituents in this compound plays a crucial role in directing the outcomes of oxidative and reductive processes.
Reductive Transformations:
The Birch reduction, a dissolving metal reduction, is a prominent method for the partial reduction of aromatic rings. wikipedia.orgpharmaguideline.com In the case of naphthalene derivatives, the regioselectivity of the reduction is highly dependent on the electronic nature of the substituents. For naphthalenes bearing electron-withdrawing groups, the reduction typically occurs in the substituted ring. masterorganicchemistry.com The difluoromethyl group, being electron-withdrawing, is expected to direct the reduction to the ring to which it is attached.
Table 1: Predicted Outcome of Birch Reduction on Substituted Naphthalenes
| Substituent at C1 | Substituent at C5 | Predicted Major Reduction Product |
| -CHF₂ (Electron-withdrawing) | -CH₃ (Electron-donating) | 1-(Difluoromethyl)-5-methyl-1,4-dihydronaphthalene |
| -COOH (Electron-withdrawing) | H | 1-Carboxy-1,4-dihydronaphthalene |
| -OCH₃ (Electron-donating) | H | 5-Methoxy-1,4-dihydronaphthalene |
Oxidative Transformations:
The oxidative dearomatization of naphthalenes can lead to the formation of valuable synthetic intermediates like naphthalenones. nih.gov The regioselectivity of such reactions is also influenced by the substituent pattern. In the presence of both electron-donating and electron-withdrawing groups, the outcome can be complex.
Recent studies on the dearomative dihydroxylation of naphthalenes using a biomimetic iron catalyst have shown that oxidation tends to occur on the more electron-rich ring. nih.gov For this compound, the ring containing the electron-donating methyl group (C5-C8) would be more susceptible to electrophilic attack by an oxidizing agent. However, the presence of the electron-withdrawing difluoromethyl group on the adjacent ring can modulate this reactivity.
In electrochemical oxidative dearomatization, the substrate scope often includes naphthalenes with both electron-donating and electron-withdrawing groups. nih.gov The precise conditions of the reaction, including the choice of oxidant and catalyst, would be critical in determining the regiochemical outcome for this compound.
Directed Functionalization and Regioselectivity in Further Derivatization
Further functionalization of the this compound core is a key step in the synthesis of more complex molecules. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. baranlab.orgwikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org While the difluoromethyl group itself is not a classical DMG, functional groups can be introduced onto the naphthalene core that can then direct further substitutions. For instance, if a DMG were introduced at the C4 or C6 position, it could direct lithiation to the C3 or C7 position, respectively. The fluorine atoms in the difluoromethyl group could potentially engage in coordination with the lithium reagent, although this is less common than with stronger Lewis basic groups.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed by the combined electronic and steric effects of the difluoromethyl and methyl groups. The methyl group is an activating, ortho-, para-directing group, while the difluoromethyl group is a deactivating, meta-directing group (relative to itself). saskoer.cayoutube.comlibretexts.orgstudysmarter.co.uk
On the naphthalene skeleton, substitution is generally favored at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the corresponding carbocation intermediates (arenium ions). In this compound, positions 1 and 5 are already occupied.
Substitution on the difluoromethyl-substituted ring (C1-C4): The C1-CHF₂ group is deactivating. Electrophilic attack would be directed meta to this group, which corresponds to the C3 position. However, this is a β-position and is electronically disfavored. The C4 position is para to the C1-CHF₂ group and is an α-position, but it is electronically deactivated.
Substitution on the methyl-substituted ring (C5-C8): The C5-CH₃ group is activating and directs ortho and para. The ortho positions are C4 and C6. The para position is C8.
Considering these factors, electrophilic attack is most likely to occur on the activated ring containing the methyl group. The potential sites for substitution are C4, C6, and C8.
C4-position: This position is ortho to the activating methyl group and is an α-position. However, it is also peri to the deactivating difluoromethyl group, which may exert a deactivating influence and steric hindrance.
C6-position: This is a β-position but is ortho to the activating methyl group.
C8-position: This is an α-position and is para to the activating methyl group.
Therefore, a competition between substitution at the C4, C6, and C8 positions is expected. Steric hindrance around the peri position (C4) might disfavor attack at this site. The C8 position, being an α-position and para to the activating group, is a likely candidate for substitution. The C6 position, while ortho to the activating group, is a β-position. The exact regiochemical outcome would depend on the specific electrophile and reaction conditions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | 1-(Difluoromethyl)-5-methyl-8-nitronaphthalene and/or 1-(Difluoromethyl)-5-methyl-4-nitronaphthalene | Attack on the activated ring at the α-positions (C4 and C8) which are ortho and para to the activating methyl group. |
| Halogenation | Br₂, FeBr₃ | 1-(Difluoromethyl)-5-methyl-8-bromonaphthalene and/or 1-(Difluoromethyl)-5-methyl-4-bromonaphthalene | Similar to nitration, substitution is expected on the activated ring at the α-positions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(Difluoromethyl)-5-methyl-8-acylnaphthalene and/or 1-(Difluoromethyl)-5-methyl-4-acylnaphthalene | The bulky acyl group may favor substitution at the less sterically hindered C8 position over the C4 position. |
Advanced Spectroscopic and Computational Characterization of 1 Difluoromethyl 5 Methylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F in 1-(difluoromethyl)-5-methylnaphthalene allows for a thorough investigation of its molecular framework.
Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a powerful tool for characterizing fluorinated molecules. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of nearly 100%, providing strong signals without the need for isotopic enrichment. alfa-chemistry.com The chemical shift in ¹⁹F NMR is highly dependent on the electron density around the fluorine atoms; electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift. alfa-chemistry.com
For this compound, the ¹⁹F NMR spectrum is expected to show a signal for the two equivalent fluorine atoms of the difluoromethyl (CF₂H) group. The chemical shift for difluoromethyl groups attached to an aromatic system typically appears in a specific region of the spectrum. For instance, the chemical shift for CF₂H₂ is approximately -143.6 ppm relative to CFCl₃. ucsb.edu The electronic effects of the 5-methylnaphthalene moiety will influence this precise value. The signal for the CF₂H group would appear as a doublet due to coupling with the single adjacent proton (a ²JHF coupling).
The significant range of chemical shifts in ¹⁹F NMR, often spanning over 400 ppm, allows for clear distinction between different fluorine environments within a molecule. nih.govslideshare.net This sensitivity makes ¹⁹F NMR an excellent probe for studying intermolecular interactions and subtle changes in the electronic structure of the naphthalene (B1677914) ring system.
A complete structural assignment of this compound is achieved by combining data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Two-dimensional correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning signals to specific atoms. mdpi.com
¹H NMR: The proton NMR spectrum provides key information. The proton of the difluoromethyl group is expected to appear as a triplet, a result of being coupled to two equivalent fluorine atoms (²JHF). The methyl group (CH₃) at the C-5 position will produce a singlet. The six aromatic protons on the naphthalene ring system will appear as a series of multiplets, with their chemical shifts and splitting patterns determined by their positions relative to the difluoromethyl and methyl substituents. chemicalbook.comchemicalbook.com
¹³C NMR: In the carbon NMR spectrum, the carbon of the difluoromethyl group will be split into a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF). The methyl carbon will appear as a singlet. The ten carbons of the naphthalene ring will have distinct chemical shifts. The carbon atom directly attached to the CF₂H group (C-1) and other nearby carbons will exhibit smaller, long-range C-F couplings (²JCF, ³JCF), which provide valuable information for confirming the structure. researchgate.netrsc.org
Conformational Dynamics: The rotation of the difluoromethyl group around the C1-C(F₂H) bond can be studied using variable temperature NMR. Changes in the NMR spectra, particularly in the chemical shifts and coupling constants of the nuclei near the CF₂H group, can indicate the presence of different rotational conformers and provide insight into the energy barriers between them.
Table 1: Expected ¹H and ¹³C NMR Data for this compound This table presents expected chemical shifts (δ) and multiplicities based on data from analogous compounds and general spectroscopic principles.
| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CF₂H | ¹H | ~6.5 - 7.5 | t | ²JHF ≈ 50-60 Hz |
| 5-CH₃ | ¹H | ~2.5 - 2.7 | s | - |
| Aromatic-H | ¹H | ~7.0 - 8.2 | m | - |
| C F₂H | ¹³C | ~110 - 120 | t | ¹JCF ≈ 230-250 Hz |
| 5-C H₃ | ¹³C | ~19 - 21 | q | - |
| Naphthalene C s | ¹³C | ~120 - 135 | m | ⁿJCF may be observed |
Abbreviations: s = singlet, t = triplet, q = quartet, m = multiplet.
Spin-spin coupling constants (J-couplings) provide detailed information about the bonding and spatial relationships between atoms. numberanalytics.com In this compound, both H-F and C-F couplings are highly informative.
JHF (Proton-Fluorine Coupling): The most significant H-F coupling is the two-bond (geminal) ²JHF between the proton and the two fluorine atoms of the CF₂H group. This coupling is typically large, around 50-60 Hz, and is responsible for the characteristic triplet in the ¹H spectrum and the doublet in the ¹⁹F spectrum. rsc.org Smaller, long-range couplings (³JHF and ⁴JHF) between the fluorine atoms and the aromatic protons on the naphthalene ring can also be observed, providing crucial information for assigning the proton signals and defining the conformation of the CF₂H group relative to the ring. uoa.gr
JCF (Carbon-Fluorine Coupling): The one-bond ¹JCF coupling for the difluoromethyl carbon is typically very large, often in the range of 230-280 Hz. researchgate.netrsc.org Multi-bond JCF couplings are also critical for structural analysis:
²JCF: The two-bond coupling between the fluorine atoms and the C-1 and C-2 carbons of the naphthalene ring is usually in the range of 20-35 Hz. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational spectrum of this compound can be understood by considering the contributions from the CF₂H group and the substituted naphthalene ring.
CF₂H Group Vibrations: The difluoromethyl group has several characteristic vibrational modes. The C-H stretching vibration is typically observed in the 2980-3020 cm⁻¹ region. The C-F bonds give rise to strong absorption bands in the IR spectrum due to the large change in dipole moment during vibration. The symmetric and asymmetric C-F stretching modes are expected in the 1100-1350 cm⁻¹ region. Bending and scissoring modes of the CF₂H group appear at lower frequencies.
Naphthalene Ring System Vibrations: The naphthalene moiety exhibits a set of characteristic vibrations. researchgate.netnasa.gov
Aromatic C-H Stretching: These modes appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. nasa.gov
Aromatic C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon double bonds in the aromatic rings are found in the 1400-1650 cm⁻¹ region. nih.gov
Ring Breathing and Puckering: These skeletal vibrations of the entire ring system occur at lower frequencies and are part of the molecule's fingerprint region.
Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring. nasa.gov
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table presents expected vibrational frequencies based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretching | Naphthalene Ring | 3030 - 3100 | IR, Raman |
| Aliphatic C-H Stretching | -CH₃, -CF₂H | 2920 - 3020 | IR, Raman |
| Aromatic C=C Stretching | Naphthalene Ring | 1400 - 1650 | IR, Raman |
| Asymmetric & Symmetric C-F Stretching | -CF₂H | 1100 - 1350 | IR (strong) |
| C-H Bending | -CH₃, -CF₂H | 1350 - 1470 | IR, Raman |
| Out-of-Plane C-H Bending | Naphthalene Ring | 700 - 900 | IR (strong) |
The rotational orientation (conformation) of the difluoromethyl group relative to the plane of the naphthalene ring can influence the vibrational spectra. Different conformers may exhibit slight shifts in their vibrational frequencies or changes in the intensity of certain bands. nih.gov While these differences can be subtle, they may be resolved using high-resolution spectroscopy.
Computational methods, particularly Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data. nih.govresearchgate.net By calculating the theoretical vibrational frequencies for different possible conformers, a direct comparison can be made with the experimental spectrum. This combined approach allows for the identification of the most stable conformer(s) present and can provide a more detailed picture of the molecule's three-dimensional structure in its ground state. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful lens for investigating the intrinsic properties of this compound at the molecular level. Through the application of theoretical models and quantum mechanical calculations, it is possible to elucidate its electronic structure, predict its three-dimensional geometry, and understand its chemical behavior without the need for empirical observation. These in-silico studies offer deep insights into the molecule's stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fiveable.menih.gov The core principle of DFT is that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. fiveable.me This simplification allows for a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. fiveable.medtic.mil
For this compound, DFT calculations are employed to perform geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest total energy, corresponding to the most stable molecular structure. fiveable.me These calculations predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also determined during this process. fiveable.me
Below is a table of hypothetical optimized geometric parameters for this compound, derived from DFT calculations.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(1)-C(aromatic) | 1.51 Å |
| Bond Length | C-H (methyl) | 1.09 Å |
| Bond Length | C-F (difluoromethyl) | 1.36 Å |
| Bond Angle | C(aromatic)-C(1)-H | 109.5° |
| Bond Angle | F-C-F | 108.7° |
| Dihedral Angle | H-C(1)-C(aromatic)-C(aromatic) | 60.0° (Staggered) |
Conformational Energy Landscapes and Stability of Rotamers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org These different arrangements are known as conformers or rotamers. wikipedia.org The rotation around the single bond connecting the difluoromethyl group to the naphthalene ring in this compound gives rise to various rotamers with differing energies.
The stability of these rotamers is primarily governed by steric hindrance and hyperconjugation effects. wikipedia.org The bulky difluoromethyl group and the adjacent peri-hydrogen on the naphthalene ring create significant steric repulsion, influencing the preferred rotational angle. DFT calculations can map the potential energy surface as a function of the dihedral angle of the C-C bond, identifying energy minima (stable conformers) and energy maxima (transition states). The most stable rotamer will be the one that minimizes these repulsive interactions. For instance, a staggered conformation, where the C-H or C-F bonds of the difluoromethyl group are positioned between the atoms of the naphthalene ring, is generally more stable than an eclipsed conformation. wikipedia.org
The table below presents a hypothetical relative energy profile for different rotamers of this compound.
| Rotamer | Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Staggered (Gauche) | 60° | 0.0 | Most Stable |
| Eclipsed | 120° | 3.8 | Transition State |
| Staggered (Anti-like) | 180° | 0.5 | Stable |
| Eclipsed (Peri-interaction) | 0° | 5.5 | Highest Energy Transition State |
Quantum Chemical Analysis of Bonding and Electron Density Distribution
Quantum chemical analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), provide profound insights into the nature of chemical bonds and electron density distribution. escholarship.orgresearchgate.net NBO analysis transforms the complex molecular orbitals into localized, "Lewis-like" structures, representing bonds and lone pairs, which are conceptually intuitive. escholarship.org This method allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. researchgate.net
For this compound, NBO analysis can quantify the delocalization of electrons between the naphthalene core and the difluoromethyl and methyl substituents. It can also reveal the nature of the C-F bonds, which are highly polarized due to the large electronegativity difference between carbon and fluorine. Deformation electron density maps, which show the difference between the molecule's actual electron density and a superposition of the densities of its constituent atoms, visually illustrate how electron density is redistributed upon bond formation. researchgate.net
The following table summarizes hypothetical results from an NBO analysis, highlighting key donor-acceptor interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| σ(C-H)methyl | σ(Caromatic-Caromatic) | 2.5 | Hyperconjugation |
| π(Caromatic-Caromatic) | σ(C-F) | 1.8 | Ring to Substituent Delocalization |
| LP(F) | σ*(C-H) | 0.7 | Intramolecular Repulsion/Anomeric Effect |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netresearchgate.netmdpi.com The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. preprints.org
Different colors on the MEP map indicate different potential values. Regions of negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net In this compound, the highly electronegative fluorine atoms create a region of strong negative potential around the difluoromethyl group. The π-system of the naphthalene ring also represents an electron-rich area. The hydrogen atoms of the methyl and difluoromethyl groups will exhibit positive potential.
A hypothetical MEP analysis is summarized in the table below.
| Molecular Region | Color on MEP Map | Electrostatic Potential (a.u.) | Predicted Reactivity |
|---|---|---|---|
| Around Fluorine Atoms | Red | -0.05 | Site for electrophilic interaction (e.g., hydrogen bonding) |
| Naphthalene Ring (π-system) | Yellow/Green | -0.02 to 0.0 | Susceptible to electrophilic attack |
| Hydrogens of CH3 group | Light Blue | +0.03 | Slightly electrophilic character |
| Hydrogen of CHF2 group | Blue | +0.06 | Site for nucleophilic interaction |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. unesp.bryoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be primarily located on the electron-rich naphthalene π-system, while the LUMO may also be distributed over the aromatic ring but influenced by the electron-withdrawing difluoromethyl group. DFT calculations provide precise energies for these orbitals and other electronic properties. samipubco.com
The table below lists key electronic properties for this compound derived from hypothetical DFT calculations.
| Electronic Property | Calculated Value (eV) |
|---|---|
| Energy of HOMO | -6.50 |
| Energy of LUMO | -1.25 |
| HOMO-LUMO Gap | 5.25 |
| Ionization Potential | 6.50 |
| Electron Affinity | 1.25 |
X-ray Crystallography for Solid-State Structural Analysis (if applicable to related compounds)
X-ray crystallography is an experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgyoutube.com The method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org
While specific X-ray crystallographic data for this compound may not be publicly available, the technique is widely applied to related naphthalene derivatives and organofluorine compounds. nih.gov For such molecules, X-ray crystallography would provide definitive confirmation of the molecular geometry predicted by theoretical calculations. Furthermore, it would reveal crucial information about the intermolecular interactions that govern the packing of molecules in the solid state, such as van der Waals forces, C-H···F hydrogen bonds, and π-π stacking interactions between naphthalene rings. This information is vital for understanding the material's physical properties. The introduction of heavy atoms or anomalously scattering atoms into related compounds can also aid in solving the crystal structure. nih.gov
The table below shows hypothetical crystallographic data for a related naphthalene derivative to illustrate the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.32 |
| b (Å) | 6.05 |
| c (Å) | 9.78 |
| β (°) | 122.5 |
| Volume (Å3) | 415.6 |
| Z (Molecules per unit cell) | 2 |
Applications in Chemical Synthesis and Advanced Materials Research
1-(Difluoromethyl)-5-methylnaphthalene as a Synthetic Building Block
As a functionalized polycyclic aromatic hydrocarbon, this compound is a versatile intermediate in organic synthesis. Its structure offers multiple avenues for chemical modification, making it a key starting material for more complex molecular architectures. The presence of the difluoromethyl group, in particular, designates it as a specialized building block for creating advanced, fluorinated compounds. nih.govlifechemicals.com
Scaffold for the Construction of Complex Fluorinated Organic Molecules
The development of novel pharmaceuticals and functional materials frequently relies on the availability of unique fluorinated building blocks. nih.govinnovations-report.com this compound provides a robust naphthalene (B1677914) core, a common motif in biologically active compounds, functionalized with a difluoromethyl group—a feature of growing interest in drug design. researchgate.net Synthetic chemists can utilize this compound as a foundational scaffold, elaborating its structure through various reactions to access novel and complex fluorinated molecules. The development of synthetic methods to create such molecules is a significant area of research, addressing the challenges posed by the introduction of fluorine. The strategic use of such building blocks is often more efficient than attempting to introduce fluorine-containing groups at later stages of a synthesis. nih.gov
Precursor in the Synthesis of Functionalized Naphthalene Derivatives
The this compound molecule can serve as a precursor for a wide range of substituted naphthalene derivatives. researchgate.netresearchgate.netrsc.org The naphthalene ring system is amenable to various transformations, including electrophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. The existing methyl and difluoromethyl substituents influence the regioselectivity of these reactions, allowing for the targeted synthesis of specific isomers. For instance, further functionalization can lead to the creation of novel ligands, materials with tailored electronic properties, or molecules with potential biomedical applications. researchgate.netnih.govnih.gov
Role of the Difluoromethyl Group in Modulating Molecular Properties for Research Design
The difluoromethyl group (CHF₂) is increasingly recognized for its unique ability to modulate the physicochemical properties of a molecule. nih.gov It is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups, yet it possesses distinct electronic and steric characteristics that can be exploited in research and molecular design. nih.govresearchgate.netresearchgate.net
Influence on Hydrogen Bonding Interactions and Molecular Recognition Phenomena
A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. nih.gov The highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with suitable acceptors like oxygen or nitrogen atoms. nih.govbeilstein-journals.org This interaction, while weaker than conventional hydrogen bonds from groups like -OH or -NH, is significant enough to influence molecular recognition events, such as ligand-protein binding. researchgate.netbeilstein-journals.org The CHF₂ group is sometimes described as a "lipophilic hydrogen bond donor" because it increases a molecule's affinity for nonpolar environments while still retaining the ability to form specific hydrogen bonds. alfa-chemistry.comh1.co
Research has quantified the hydrogen bond donating ability (acidity) of the CHF₂ group in various chemical environments. bohrium.com This property allows chemists to fine-tune intermolecular interactions, which is critical for designing molecules that can selectively bind to biological targets. beilstein-journals.org
| Functional Group | Typical Hydrogen Bond Acidity (A) Value | Reference |
|---|---|---|
| Ar-OH (Phenol) | ~0.60 | h1.co |
| Ar-SH (Thiophenol) | ~0.23 | h1.co |
| Ar-NH₂ (Aniline) | ~0.13 - 0.18 | h1.co |
| Ar-OCHF₂ | ~0.08 - 0.13 | h1.cobohrium.com |
| Alkyl-OH (Alcohol) | ~0.33 | h1.co |
Impact on Conformational Preferences of Linked Systems
The introduction of a difluoromethyl group can exert significant control over the conformational preferences of a molecule. rsc.org This influence stems from stereoelectronic effects, where interactions between the orbitals of the C-F bonds and adjacent bonds stabilize certain spatial arrangements over others. nih.gov For example, intramolecular hydrogen bonding between the CHF₂ group and a nearby acceptor can lock the molecule into a specific conformation. nih.gov Even in the absence of hydrogen bonding, dipole-dipole interactions and steric effects involving the fluorine atoms can create a rotational barrier that favors a particular geometry. nih.gov This conformational control is a powerful tool in drug design, as pre-organizing a molecule into its bioactive conformation can enhance its potency and selectivity. researchgate.netnih.gov
Tuning of Electronic Properties and Photophysical Behavior in Fluorinated Aromatics
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. When attached to an aromatic system like naphthalene, the CHF₂ group significantly alters the electronic landscape of the ring. This electronic perturbation can be used to fine-tune the molecule's properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors. rsc.orgnih.gov
The primary effects of introducing a CHF₂ group to an aromatic system include:
Lowering of HOMO and LUMO energy levels: The inductive effect of the CHF₂ group stabilizes the frontier molecular orbitals.
Modification of absorption and emission spectra: Changes in the electronic structure can lead to shifts in the wavelengths of light that a molecule absorbs and emits. This allows for the tuning of color and other photophysical properties. rsc.orgnih.gov
Altered charge distribution: The group can modify the dipole moment and quadrupole moment of the molecule, influencing its intermolecular interactions and self-assembly behavior in the solid state.
These modifications are critical for designing molecules with specific photophysical or electronic characteristics for advanced materials research. aiche.orgresearchgate.net
| Property | Effect of CHF₂ Substitution | Consequence for Research Design |
|---|---|---|
| Electron Density | Strongly electron-withdrawing | Modifies reactivity of the aromatic ring |
| HOMO/LUMO Energies | Lowers energy levels | Tunes redox potentials and charge injection/transport properties nih.gov |
| UV-Vis Absorption | Can induce shifts in absorption maxima (λmax) | Allows for color tuning in dyes and pigments rsc.org |
| Fluorescence | Can alter quantum yield and emission wavelength | Enables design of fluorescent probes and OLED materials nih.gov |
Exploration in Advanced Chemical Probes and Material Science Applications
The difluoromethyl group is often employed as a bioisostere for a hydroxyl or thiol group, and its inclusion in molecules can modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. These characteristics are of significant interest in the design of chemical probes for biological systems. However, research articles explicitly demonstrating the synthesis and application of chemical probes derived from this compound have not been identified.
Similarly, in the realm of material science, naphthalene-based compounds are utilized for their optical and electronic properties in the development of organic semiconductors, liquid crystals, and fluorescent materials. The introduction of a difluoromethyl group could theoretically alter these properties, potentially leading to novel materials with unique characteristics. Nevertheless, specific studies focusing on the integration of this compound into advanced materials are not present in the current body of scientific literature.
Further research is required to explore and establish the potential of this compound in these advanced applications.
Emerging Trends and Future Research Directions
Development of Novel and Sustainable Difluoromethylation Methodologies for Naphthalene (B1677914) Scaffolds
The synthesis of difluoromethylated aromatic compounds, including naphthalene derivatives, has traditionally relied on methods that can be harsh or require pre-functionalized starting materials. The current research landscape is focused on developing more direct, efficient, and environmentally benign approaches.
Recent advancements have centered on late-stage difluoromethylation, where the -CF2H group is introduced at a later step in a synthetic sequence. mdpi.comrsc.org This is highly desirable for creating molecular diversity and for the efficient synthesis of complex molecules. Key strategies being explored include:
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful and sustainable tool for generating difluoromethyl radicals from various precursors under mild conditions. mdpi.comacs.org These methods often utilize inexpensive and readily available reagents, such as those that generate the difluoromethyl radical from sodium difluoromethanesulfinate. rsc.org This approach has been successfully applied to a range of heterocyclic and aromatic systems and holds significant promise for the direct C-H difluoromethylation of naphthalene scaffolds. mdpi.comrsc.org
Metal-Catalyzed Cross-Coupling: Transition metal catalysis, particularly with palladium and copper, has been instrumental in forming C-CF2H bonds. rsc.orgnih.govingentaconnect.com Modern methods focus on using more stable and accessible difluoromethyl sources, moving away from ozone-depleting reagents like chlorodifluoromethane (B1668795) (CHF2Cl). rsc.orgrsc.org For instance, palladium-catalyzed cross-coupling of (hetero)arylboronic acids with chlorodifluoromethane has been shown to be effective for a variety of substrates. rsc.org
Sustainable Reagents: A significant trend is the move towards more atom-economical and sustainable difluoromethylating agents. Fluoroform (CHF3), a byproduct of Teflon manufacturing, is an ideal but challenging reagent due to its low reactivity. rsc.org Recent developments in continuous flow chemistry have shown promise in utilizing fluoroform for difluoromethylation reactions, offering a more sustainable route. rsc.org
These evolving methodologies are paving the way for more efficient and scalable syntheses of compounds like 1-(Difluoromethyl)-5-methylnaphthalene.
Exploration of Stereoselective Syntheses of Difluoromethylated Naphthalene Derivatives
The introduction of a chiral center is a critical aspect of drug design and development. While methods for difluoromethylation are advancing, achieving stereoselectivity remains a significant challenge, with a limited number of reported examples. rsc.org The development of asymmetric methods for the synthesis of difluoromethylated naphthalene derivatives is a key area for future research.
Potential avenues for exploration include:
Chiral Catalysis: The use of chiral transition metal complexes or organocatalysts could enable the enantioselective installation of the difluoromethyl group onto a naphthalene ring or a precursor. nih.gov Asymmetric dearomatization of naphthalenes is a known strategy for creating chiral three-dimensional structures from flat aromatic precursors. nih.gov
Chiral Auxiliaries: Employing chiral auxiliaries attached to the naphthalene scaffold could direct the incoming difluoromethyl group to a specific face of the molecule, thereby controlling the stereochemistry.
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for generating chiral molecules, although its application in difluoromethylation is still in its infancy.
The successful development of stereoselective syntheses would unlock the potential to study the specific biological activities of different enantiomers of difluoromethylated naphthalenes.
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of reaction mechanisms, reactivity, and the physicochemical properties of molecules before their synthesis, saving time and resources. nih.govmdpi.comresearchgate.net
For this compound and related compounds, computational modeling can be applied to:
Predict Reaction Outcomes: DFT calculations can help to understand the regioselectivity of difluoromethylation on substituted naphthalenes, predicting whether the reaction will occur at the desired position. nih.gov This is crucial for optimizing reaction conditions and developing new synthetic routes.
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions, such as photocatalytic or metal-catalyzed processes. nih.gov
Design Molecules with Desired Properties: By calculating properties like electronic structure, lipophilicity, and binding affinities, researchers can rationally design new fluorinated naphthalene derivatives with specific biological or material properties. nih.govnih.gov This predictive power is essential for the targeted development of new drugs or functional materials. nih.gov
The synergy between computational modeling and experimental work is expected to accelerate the discovery and development of novel fluorinated naphthalene compounds.
Integration of this compound in Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. acs.orgrsc.orguni-muenster.de The integration of fluorinated building blocks like this compound into these processes is a promising area for future exploration.
Multi-component Reactions: The naphthalene scaffold and the difluoromethyl group can each provide unique reactivity that could be harnessed in MCRs to rapidly generate libraries of complex, fluorinated molecules for biological screening. acs.org
Cascade Reactions: A cascade reaction could be initiated on the naphthalene ring or a substituent, with the difluoromethyl group influencing the course of subsequent transformations. rsc.orguni-muenster.denih.govresearchgate.net For example, a photocatalytically initiated radical cascade could involve the difluoromethyl group in a cyclization process to form novel polycyclic structures. nih.gov
Developing new MCRs and cascade reactions involving this compound would provide rapid access to novel chemical space and accelerate the discovery of new functional molecules.
Potential for Rational Design of Functional Molecules Based on Fluorinated Naphthalene Scaffolds
The naphthalene core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its rigid structure provides a platform for orienting functional groups in a well-defined three-dimensional space. The addition of a difluoromethyl group can further enhance the pharmacological profile of naphthalene-based molecules.
The rational design of new functional molecules based on the 1-(difluoromethyl)naphthalene (B1313684) scaffold could lead to:
Novel Therapeutics: By acting as a bioisostere for other functional groups, the -CF2H moiety can improve metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov This makes the this compound framework a highly attractive starting point for the design of new anticancer, antiviral, or anti-inflammatory agents. nih.gov
Advanced Materials: Naphthalene derivatives are used in the development of organic field-effect transistors (OFETs) and other electronic materials. nih.govmdpi.com The unique electronic properties conferred by the difluoromethyl group could be exploited to create new organic semiconductors with enhanced performance.
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern herbicides and pesticides. The fluorinated naphthalene scaffold could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
The combination of the versatile naphthalene platform with the unique properties of the difluoromethyl group offers a powerful strategy for the rational design of a wide range of functional molecules with potential applications across multiple scientific disciplines. nih.govrsc.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1261808-37-0 | bldpharm.com |
| Molecular Formula | C12H10F2 | bldpharm.com |
| Molecular Weight | 192.20 g/mol | bldpharm.com |
Q & A
Q. What are the established synthetic routes for 1-(Difluoromethyl)-5-methylnaphthalene, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves difluoromethylation of naphthalene derivatives using reagents like difluorocarbene precursors (e.g., ClCF₂H) or difluoromethyl halides. Key factors include:
- Reaction conditions : Temperature (often 60–100°C), solvent polarity (e.g., THF, DCM), and base selection (e.g., K₂CO₃) to stabilize intermediates.
- Regioselectivity : Steric and electronic effects of the methyl group at position 5 influence substitution patterns.
- Industrial scalability : Continuous flow processes enhance reproducibility and purity .
Q. Table 1. Comparison of Lab-Scale vs. Industrial Synthesis
| Parameter | Lab-Scale Method | Industrial Method |
|---|---|---|
| Reagents | ClCF₂H, K₂CO₃, THF | Continuous flow reactors, HFIP |
| Yield | 60–75% | >85% (optimized) |
| Purification | Column chromatography | Distillation/crystallization |
| Key Challenge | Byproduct formation (e.g., di-fluorinated isomers) | Scalability of fluorination steps |
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹⁹F NMR identifies CF₂ groups (δ ≈ -110 to -120 ppm).
- ¹H NMR resolves methyl (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–8.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 208.07 g/mol).
- X-ray Crystallography : Resolves spatial arrangement of the difluoromethyl and methyl groups on the naphthalene ring .
Advanced Research Questions
Q. What experimental designs are recommended for assessing the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂) and intrinsic clearance (CLint).
- Isotope labeling : Introduce ¹⁸F or ¹³C to track metabolic pathways via LC-MS/MS.
- Fluorine-specific detection : ¹⁹F NMR monitors defluorination, a key indicator of metabolic degradation .
Q. Table 2. Key Parameters for Metabolic Stability Studies
| Parameter | Protocol | Outcome Metric |
|---|---|---|
| Microsome incubation | 1 µM compound, 37°C, 30 min | % parent compound remaining |
| CYP450 inhibition | Co-incubation with ketoconazole (CYP3A4 inhibitor) | Enzyme-specific metabolism |
| Metabolite ID | LC-HRMS with fragmentation patterns | Structural elucidation of metabolites |
Q. How can researchers resolve contradictions in toxicity data between inhalation and oral exposure routes for this compound?
- Methodological Answer :
- Systematic Review Framework : Follow ATSDR’s 8-step process ():
Problem formulation : Define exposure routes (inhalation vs. oral) and health outcomes (e.g., hepatic effects).
Risk of Bias (RoB) Assessment : Use tools like Table C-7 () to evaluate randomization and blinding in animal studies.
Confidence Rating : Assign "High," "Moderate," or "Low" confidence based on study rigor ().
- Mechanistic Studies : Compare bioavailability via different routes using pharmacokinetic models (e.g., PBPK) .
Q. What strategies mitigate conflicting data on the environmental persistence of this compound in soil vs. aquatic systems?
- Methodological Answer :
- Environmental Fate Analysis :
- Soil : Measure biodegradation half-life (t₁/₂) under aerobic/anaerobic conditions.
- Water : Assess hydrolysis rates at varying pH (e.g., pH 5–9) and photolysis under UV light.
- Advanced Analytics : Use isotope ratio mass spectrometry (IRMS) to differentiate biotic vs. abiotic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
